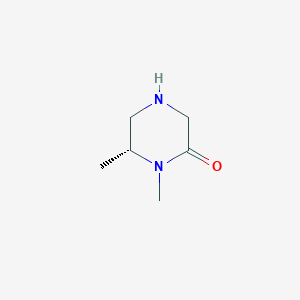
(R)-1,6-Dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,6-Dimethylpiperazin-2-one is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1,6-Dimethylpiperazin-2-one compound is characterized by the presence of two methyl groups at the 1 and 6 positions and a ketone group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,6-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with ketones under acidic or basic conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of an acid catalyst can yield ®-1,6-Dimethylpiperazin-2-one. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-1,6-Dimethylpiperazin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and distillation are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-1,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1,6-Dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, ®-1,6-Dimethylpiperazin-2-one is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, ®-1,6-Dimethylpiperazin-2-one derivatives are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, ®-1,6-Dimethylpiperazin-2-one is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-1,6-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine: Lacks the ketone group at the 2 position.
1,6-Dimethylpiperazine: Similar structure but without the ketone group.
2-Methylpiperazine: Contains only one methyl group and lacks the ketone group.
Uniqueness
®-1,6-Dimethylpiperazin-2-one is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with varying activities.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(6R)-1,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
ILWSUADBJSOIGH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1CNCC(=O)N1C |
SMILES canónico |
CC1CNCC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
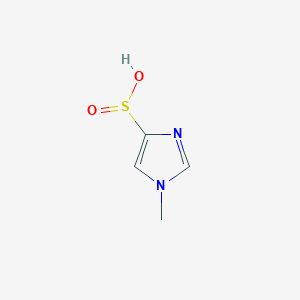
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
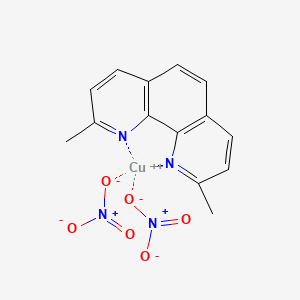
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
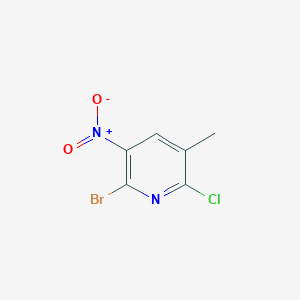
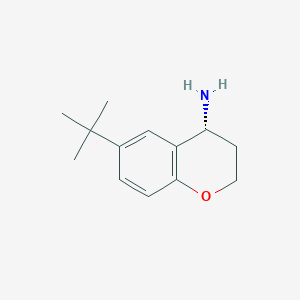
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
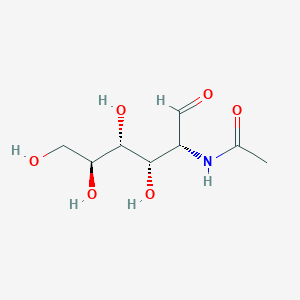

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
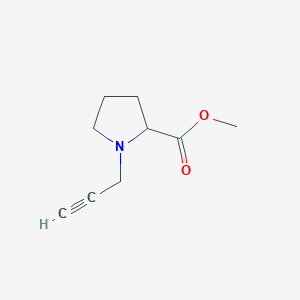
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
